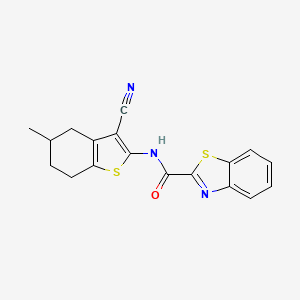

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3-benzothiazole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3-benzothiazole-2-carboxamide is a novel chemical compound that has recently gained attention in various fields of research and industry. This compound is characterized by its unique molecular structure, which includes a benzothiophene ring fused with a benzothiazole ring, and a cyano group attached to the benzothiophene ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3-benzothiazole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Benzothiophene Ring: The initial step involves the cyclization of a suitable precursor to form the benzothiophene ring. This can be achieved through a Friedel-Crafts acylation reaction followed by cyclization.

Introduction of Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the benzothiophene ring is replaced by a cyano group.

Formation of Benzothiazole Ring: The benzothiazole ring is formed through a condensation reaction between an o-aminothiophenol and a suitable carbonyl compound.

Coupling of Benzothiophene and Benzothiazole Rings: The final step involves the coupling of the benzothiophene and benzothiazole rings through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3-benzothiazole-2-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the cyano group, converting it to an amine or other reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions on the benzothiophene or benzothiazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to sulfoxides or sulfones, while reduction of the cyano group can yield primary amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3-benzothiazole-2-carboxamide exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Studies utilizing molecular docking simulations reveal that the compound interacts effectively with key proteins involved in cancer progression, including those associated with apoptosis pathways and cell signaling cascades.

1.2 Anti-inflammatory Properties

The compound also demonstrates anti-inflammatory effects by selectively inhibiting enzymes like 5-lipoxygenase. This inhibition can reduce the production of pro-inflammatory mediators, making it a potential candidate for treating inflammatory diseases .

Pharmacological Applications

2.1 Enzyme Inhibition Studies

The selective binding affinity of this compound to enzymes such as 5-lipoxygenase has been confirmed through various biochemical assays. These studies are crucial for understanding the compound's mechanism of action and optimizing its therapeutic potential against conditions like asthma and arthritis.

2.2 Neuroprotective Effects

Recent studies have indicated potential neuroprotective effects of this compound against neurodegenerative diseases. It may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in diseases such as Alzheimer's and Parkinson's .

Material Science Applications

3.1 Development of New Materials

The unique chemical properties of this compound allow it to be used in the development of novel materials with specific functionalities. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability .

Case Studies

Mecanismo De Acción

The mechanism of action of N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

Receptor Binding: Interacting with cell surface or intracellular receptors, modulating their signaling pathways.

DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.

Comparación Con Compuestos Similares

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3-benzothiazole-2-carboxamide can be compared with other similar compounds, such as:

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-ethoxybenzamide: Similar structure but with an ethoxy group instead of a benzothiazole ring.

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxybenzamide: Contains a phenoxy group instead of a benzothiazole ring.

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(4-morpholinylsulfonyl)benzamide: Features a morpholinylsulfonyl group, providing different chemical properties.

These comparisons highlight the uniqueness of this compound, particularly its benzothiazole ring, which imparts distinct chemical and biological properties.

Actividad Biológica

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3-benzothiazole-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Compound Overview

Chemical Structure and Properties

- Molecular Formula : C18H15N3OS2

- Molecular Weight : 353.46 g/mol

- Structural Features : The compound features a benzothiophene ring fused with a benzothiazole moiety and includes a cyano group, contributing to its unique chemical properties and biological activities.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Benzothiophene Ring : This is achieved through cyclization reactions involving suitable precursors.

- Introduction of the Cyano Group : A nucleophilic substitution reaction replaces a leaving group on the benzothiophene ring with a cyano group.

- Formation of the Benzothiazole Ring : This is accomplished through condensation reactions involving o-aminothiophenol and carbonyl compounds .

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

Anticancer Activity

This compound has shown promising anticancer properties. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines:

- Cell Lines Tested : Human epidermoid carcinoma (A431), non-small cell lung cancer (A549 and H1299).

- Mechanism : The compound may inhibit specific enzymes involved in cell proliferation and induce apoptosis through modulation of signaling pathways such as AKT and ERK .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties:

- Cytokine Inhibition : It significantly reduces the levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines.

- Mechanism : The reduction in inflammatory markers suggests potential therapeutic applications in conditions characterized by chronic inflammation .

Antibacterial and Antifungal Activities

Similar compounds have demonstrated antibacterial and antifungal efficacy against pathogens like Staphylococcus aureus and Escherichia coli. The presence of the cyano group and aromatic rings in the structure contributes to these activities .

Research Findings

Several studies have focused on the biological evaluation of benzothiazole derivatives, including this compound. Below are key findings from recent research:

Case Studies

A notable case study involved the evaluation of compound B7 (a derivative related to N-(3-cyano-5-methyl...) which exhibited:

- Inhibition of Cancer Cell Proliferation : Demonstrated significant cytotoxicity against A431 and A549 cells.

- Mechanistic Insights : Flow cytometry analysis revealed that B7 induced apoptosis and arrested the cell cycle at specific phases.

These findings highlight the compound's potential as a dual-action therapeutic agent targeting both cancer and inflammation .

Propiedades

IUPAC Name |

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3OS2/c1-10-6-7-14-11(8-10)12(9-19)17(23-14)21-16(22)18-20-13-4-2-3-5-15(13)24-18/h2-5,10H,6-8H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJTBFKGLHFNFBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=NC4=CC=CC=C4S3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.